Product packaging for Valsartan Acyl Glucuronide(Cat. No.:)

Valsartan Acyl Glucuronide

Cat. No.: B1156601
M. Wt: 611.64
Attention: For research use only. Not for human or veterinary use.
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Description

Valsartan Acyl Glucuronide is a significant phase II metabolite of Valsartan, an angiotensin II receptor blocker (ARB) used to manage hypertension and heart failure . This metabolite is formed in the body via the conjugation of glucuronic acid to the parent drug, a process known as N-glucuronidation . In research settings, this compound is a critical tool for conducting absorption, distribution, metabolism, and excretion (ADME) studies. Investigating this metabolite aids in the interpretation of mass balance data and helps determine the origin of parent drugs found in human feces, clarifying whether it results from an unabsorbed dose or from the deconjugation of glucuronides . Stability studies are a key application, as this N-glucuronide exhibits specific hydrolysis patterns in various biological matrices. It is stable across a wide pH range in aqueous solutions but is hydrolyzed in environments like human feces, with a half-life of 1.5–3.9 hours . Researchers utilize this compound to study the enzymatic deconjugation processes mediated by hydrolases such as β-glucuronidase, which can complicate the assessment of the absorbed human dose . Profiling both early (0-24 hours) and late (after 24 hours) fecal pools from human studies with this compound is recommended to accurately understand drug absorption and metabolism . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₀H₃₇N₅O₉

Molecular Weight

611.64

Origin of Product

United States

Metabolic Formation and Biosynthesis Pathways

Enzymatic Catalysis of Glucuronidation

Glucuronidation represents a major phase II metabolic route for compounds containing a carboxylic acid moiety, such as valsartan. This process is catalyzed by a superfamily of enzymes located primarily in the endoplasmic reticulum of various tissues, most notably the liver. nih.govniph.go.jp

The conjugation of valsartan with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of a glucuronic acid molecule from the high-energy co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid group of valsartan. niph.go.jp This reaction results in the formation of a β-1-O-acyl glucuronide, a more water-soluble metabolite. tandfonline.com The general mechanism of UGT-catalyzed glucuronidation is a key detoxification pathway for numerous xenobiotics and endogenous compounds. nih.gov

While glucuronidation is a known metabolic pathway for valsartan, the specific human UGT isoforms responsible for the formation of Valsartan Acyl Glucuronide are not definitively identified in published literature. In vitro studies using human liver microsomes have sometimes shown that valsartan is only scarcely metabolized via this pathway, making precise isoform identification challenging. researchgate.net

However, research on other carboxylic acid-containing drugs and angiotensin II receptor blockers provides context. For instance, the glucuronidation of the ARB telmisartan (B1682998) is primarily catalyzed by UGT1A3. General reaction phenotyping studies for carboxylic acids have implicated several isoforms, including UGT1A1, UGT1A3, UGT1A9, UGT2B7, UGT2B15, and UGT2B17, in the formation of acyl glucuronides. nih.govnih.gov For example, the glucuronidation of the active metabolite of mycophenolate mofetil involves UGT1A8 and UGT2B7. researchgate.net Given the structural similarities and shared metabolic pathways among this class of drugs, it is plausible that one or more of these isoforms contribute to valsartan's glucuronidation, though direct evidence remains elusive.

Table 1: UGT Isoforms Implicated in the Glucuronidation of Carboxylic Acids and Related Compounds

Compound Class / Specific DrugKnown or Implicated UGT IsoformsReference
General Carboxylic AcidsUGT1A1, UGT1A3, UGT1A9, UGT2B7, UGT2B15, UGT2B17 nih.govnih.gov
Telmisartan (ARB)UGT1A3
Mycophenolic AcidUGT1A8, UGT1A9, UGT2B7 researchgate.net
VericiguatUGT1A9, UGT1A1 d-nb.info

Formation of Acyl Glucuronide Isomers and Epimers

This compound is not a stable entity and can undergo non-enzymatic, pH-dependent intramolecular rearrangements to form various structural isomers. nih.gov This reactivity is a hallmark of acyl glucuronides. tandfonline.com

The initially formed 1-O-β-acyl glucuronide can undergo intramolecular acyl migration, where the valsartan acyl group shifts from the C-1 anomeric carbon to the hydroxyl groups at positions C-2, C-3, and C-4 of the glucuronic acid moiety. researchgate.netacs.org This process occurs spontaneously under physiological conditions (pH 7.4) and results in a complex mixture of positional isomers (2-O, 3-O, and 4-O-acyl glucuronides). tandfonline.comacs.org The migration is a reversible reaction, leading to an equilibrium between the different isomers. researchgate.net The rate of acyl migration is a critical factor determining the chemical stability of the glucuronide metabolite. tandfonline.com

The mechanism involves the nucleophilic attack of a neighboring hydroxyl group on the ester carbonyl carbon, forming a transient orthoacid intermediate which then resolves to the migrated ester. This process can proceed sequentially, for instance, from the 1-O-β isomer to the 2-O isomer, and then to the 3-O and 4-O isomers. researchgate.netacs.org

In addition to acyl migration, the positional isomers of this compound can undergo anomerization. nih.govnih.gov This process involves the inversion of the stereochemical configuration at the C-1 anomeric carbon of the glucuronic acid ring, converting the β-anomers to their corresponding α-anomers. acs.org

Anomerization is thought to proceed through a ring-opening mechanism, where the pyranose ring of the glucuronide opens to form a transient open-chain aldehyde intermediate. nih.govresearchgate.net This aldehyde form can then re-cyclize to form either the α- or β-anomer. nih.gov This process can occur for the 2-, 3-, and 4-acyl isomers, further increasing the number of potential isomeric forms in solution. acs.org The α-anomers are generally more stable and are not substrates for β-glucuronidase enzymes. nih.gov

Comparative Species Metabolism of Valsartan Glucuronides

The metabolism of valsartan, including glucuronide formation, exhibits species-specific differences. In vitro studies using hepatocytes from various species have been conducted to identify the most appropriate animal model for human metabolism.

In humans, valsartan is primarily excreted unchanged, with metabolism accounting for a smaller portion of its clearance. tandfonline.comontosight.ai The major oxidative metabolite in humans is 4-hydroxyvalsartan, formed by CYP2C9. nih.govnih.gov Glucuronide conjugates are also formed. tandfonline.com

Table 2: Comparative In Vitro Glucuronide Formation from Valsartan in Hepatocytes

SpeciesGlucuronide Formation ProfileReference
HumanTwo glucuronide conjugates detected. tandfonline.com
Common MarmosetTwo glucuronide conjugates detected; profile similar to humans. tandfonline.com
RatAcyl glucuronide is the predominant metabolite; formation of the two specific human-like glucuronides is low. tandfonline.com
Cynomolgus MonkeyLow formation of the two specific human-like glucuronides. tandfonline.com
DogMetabolite formation, including glucuronides, is relatively small. tandfonline.com

Comparative Species Metabolism of Valsartan Glucuronides

In Vitro and Preclinical Model Comparisons (e.g., Human, Marmoset, Rodent Hepatic Systems)

The formation of valsartan metabolites, including this compound, exhibits notable differences across various species, a crucial consideration in preclinical drug development. Comparative in vitro studies using hepatic systems from humans, marmosets, and rodents have been instrumental in elucidating these species-specific metabolic pathways.

Research utilizing isolated hepatocytes from rats, dogs, marmosets, cynomolgus monkeys, and humans has shown that the metabolic profile of valsartan in marmosets is the most analogous to that in humans. tandfonline.comnih.govtandfonline.com In incubations with isolated hepatocytes, both human and marmoset systems generated two distinct glucuronide conjugates of valsartan, identified as M2 and M3. tandfonline.com In contrast, studies with rat hepatocytes and liver slices revealed that an acyl glucuronide of valsartan, likely corresponding to metabolite M2, was the predominant metabolite formed. tandfonline.com The metabolic activity in dog hepatocytes was found to be relatively low, though the pattern was comparable to that of rats. tandfonline.com

Further investigations using different in vitro systems have provided additional insights. The biotransformation of valsartan was examined using the post-mitochondrial liver fraction (S12) from mice, rats, rabbits, dogs, marmosets, and humans, which indicated that oxidative metabolism was generally slow and minimal across these species. fda.gov While valsartan is primarily excreted unchanged, a minor oxidative metabolite, 4-hydroxyvalsartan, is formed in humans. tandfonline.comresearchgate.net Studies with human liver microsomes identified the CYP2C9 isozyme as the enzyme solely responsible for the formation of this 4-hydroxyvaleryl metabolite. fda.govresearchgate.netnih.gov

The selection of an appropriate animal model is critical for predicting human metabolism. The similar metabolic profile between humans and marmosets, particularly the formation of glucuronide conjugates, supports the use of the marmoset as a relevant non-rodent species in the preclinical evaluation of valsartan. tandfonline.comnih.gov This similarity is significant, as marmoset UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, have been found to share high sequence identity with human UGT1A enzymes. tandfonline.com However, the specific UGT isozymes involved in the formation of the M2 and M3 valsartan glucuronides have not yet been identified. tandfonline.com

Interactive Table: Comparison of In Vitro Valsartan Metabolism in Hepatic Systems

SpeciesIn Vitro SystemMajor Metabolites ObservedKey Findings
Human Isolated Hepatocytes4-hydroxyvalsartan (M1), Two Glucuronides (M2, M3) tandfonline.comMetabolic profile includes both oxidation and glucuronidation. Considered the benchmark for comparison. tandfonline.com
Marmoset Isolated Hepatocytes4-hydroxyvalsartan (M1), Two Glucuronides (M2, M3) tandfonline.comExhibits a metabolic profile most similar to humans, making it a relevant preclinical model. tandfonline.comnih.govtandfonline.com
Rat Isolated Hepatocytes, Liver SlicesAcyl Glucuronide (predominantly M2) tandfonline.comGlucuronidation is the primary metabolic pathway observed in vitro. tandfonline.com
Dog Isolated HepatocytesLow levels of Glucuronides (M2, M3) tandfonline.comMetabolic formation is relatively low, but the pattern is similar to that of rats. tandfonline.com
Cynomolgus Monkey Isolated HepatocytesLow levels of Glucuronides (M2, M3) tandfonline.comLow formation of glucuronide metabolites observed. tandfonline.com

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from its parent compound, other metabolites, and endogenous components in complex samples. Furthermore, it is critical for resolving the various positional isomers of the glucuronide itself.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of valsartan and its metabolites. sielc.com Reverse-phase HPLC is commonly employed, utilizing columns such as C18 to retain the compounds. sielc.comscielo.br The separation is typically achieved using a gradient elution method, where the composition of the mobile phase is changed over the course of the analysis to effectively resolve compounds with different polarities. currentseparations.comresearchgate.net

Mobile phases generally consist of an aqueous component, often a buffer like ammonium (B1175870) acetate (B1210297) or formic acid, and an organic modifier, most commonly acetonitrile (B52724). currentseparations.comresearchgate.nettandfonline.com For instance, a method for separating general acyl glucuronides uses a mobile phase of acetonitrile and 10 mM ammonium acetate buffer. currentseparations.comresearchgate.net The detection of valsartan and its glucuronide metabolite can be performed using photodiode array (PDA) detectors, although this method may lack the specificity to distinguish co-eluting degradation products from the parent compound. scielo.br For reliable quantification and characterization, coupling HPLC with mass spectrometry is the preferred approach. scielo.brnih.gov

Table 1: Example HPLC Conditions for Valsartan and Metabolite Analysis

ParameterConditionReference
ColumnHypersil ODS (C18), 250 x 4.6 mm, 5 µm scielo.br
Mobile PhaseA: Acetonitrile and 10 mM ammonium acetate buffer (70:30, v:v) + 0.5% acetic acid B: Acetonitrile and 10 mM ammonium acetate buffer (4:96, v:v) currentseparations.com
ElutionGradient currentseparations.comresearchgate.net
Flow Rate1.0 mL/min currentseparations.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). A UPLC system coupled with mass spectrometry has been successfully used for the quantification of valsartan in plasma samples. tandfonline.com For the analysis of acyl glucuronides, UPLC systems equipped with columns like the ACQUITY UPLC HSS T3 are employed to handle the rapid transacylation reactions and separate the resulting isomers. lcms.cz The enhanced resolving power of UPLC is particularly beneficial for tackling the complex separation challenges posed by acyl glucuronide isomers.

Table 2: Example UPLC Conditions for Acyl Glucuronide Analysis

ParameterConditionReference
SystemShimadzu Nexera UHPLC system tandfonline.com
ColumnACQUITY UPLC HSS T3, 100x2.1mm, 1.8 µm lcms.cz
Mobile PhaseA: 0.1% aqueous formic acid B: Acetonitrile tandfonline.com
ElutionLinear Gradient tandfonline.com
Flow Rate0.4 mL/min tandfonline.com

A significant analytical challenge in the study of this compound is its tendency to undergo intramolecular acyl migration. currentseparations.comscispace.com The initial biosynthetic product is the 1-O-β-acyl glucuronide, which is chemically unstable. currentseparations.comlcms.cz The acyl group can migrate from the C-1 position of the glucuronic acid moiety to the C-2, C-3, or C-4 positions, forming a mixture of positional isomers. currentseparations.comscispace.com

These isomers often have very similar physicochemical properties, making their separation by chromatography difficult. researchgate.net However, because the isomers exhibit similar fragmentation pathways in mass spectrometry, chromatographic separation is essential for their individual identification and quantification. researchgate.net Failure to achieve baseline chromatographic separation of the 1-β-acyl glucuronide from the migrated isomers complicates the assessment of the metabolite's reactivity and stability. researchgate.netresearchgate.net Developing optimized LC methods, often requiring long gradient times, is therefore crucial to resolve these isomeric forms and accurately study their kinetics. scispace.comresearchgate.net

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the structural confirmation and sensitive quantification of this compound.

LC-MS/MS provides unparalleled selectivity and sensitivity for analyzing metabolites in complex biological matrices. scispace.com In the case of this compound, two metabolites considered to be glucuronide conjugates of valsartan were identified in hepatocyte incubations by detecting ions at m/z 612.26 [M+H]⁺ and 610.25 [M-H]⁻, corresponding to a molecular weight of 611.3. tandfonline.com

Tandem mass spectrometry (MS/MS) is used for quantification, typically in the multiple reaction monitoring (MRM) mode. tandfonline.com This involves selecting the precursor ion (the molecular ion of the analyte, such as [M-H]⁻ for this compound) and monitoring a specific, characteristic product ion formed after fragmentation. This high specificity allows for accurate quantification even at low concentrations. The identification of the 1-O-β-acyl glucuronide peak can be confirmed by its disappearance following incubation with β-glucuronidase, an enzyme that specifically hydrolyzes this isomer. currentseparations.com

This compound can be analyzed in both positive and negative electrospray ionization (ESI) modes. tandfonline.comnih.gov In positive ion mode, the protonated molecule [M+H]⁺ is observed. Its fragmentation typically yields a prominent product ion corresponding to the protonated aglycone (valsartan) after the neutral loss of the glucuronic acid moiety (176 Da). researchgate.netscirp.org Further fragmentation of the valsartan aglycone can also occur. scielo.brscirp.org

In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. currentseparations.comtandfonline.com Its characteristic fragmentation pathway involves the loss of the glucuronic acid moiety to produce the deprotonated aglycone ion. currentseparations.comresearchgate.net Another possible fragmentation is the cleavage that results in the glucuronic acid anion itself (m/z 193). currentseparations.com These predictable fragmentation patterns are crucial for building selective and reliable LC-MS/MS methods for the detection and analysis of this compound. nih.gov

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound

Ion TypeIonization ModeDescriptionPredicted m/zReference
[M+H]⁺Positive ESIProtonated molecular ion612.3 tandfonline.com
[M-H]⁻Negative ESIDeprotonated molecular ion610.3 tandfonline.com
[Aglycone+H]⁺Positive ESIProtonated valsartan (product ion)436.2 scielo.brscirp.org
[Aglycone-H]⁻Negative ESIDeprotonated valsartan (product ion)434.2 currentseparations.comtandfonline.com
[Glucuronic Acid-H]⁻Negative ESIDeprotonated glucuronic acid (product ion)193.1 currentseparations.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the characterization of drug metabolites like this compound. Its ability to provide accurate mass measurements with high resolution allows for the confident determination of elemental compositions. researchgate.net This is critical in distinguishing the metabolite from other potential biotransformations or endogenous molecules with similar nominal masses.

For this compound, HRMS analysis, typically coupled with liquid chromatography (LC), enables the separation and detection of the metabolite in complex biological matrices. researchgate.net The mass of the parent drug, Valsartan (C₂₄H₂₉N₅O₃), is 435.2270 Da. nih.gov The addition of a glucuronic acid moiety (C₆H₈O₆) results in the metabolite this compound (C₃₀H₃₇N₅O₉), with an expected mass of 611.2592 Da. HRMS instruments can measure this mass with an error of less than 5 ppm, providing strong evidence for the metabolite's identity.

Tandem mass spectrometry (MS/MS) experiments performed on HRMS platforms like Q-TOF or Orbitrap are used to fragment the metabolite ion and characterize its structure. researchgate.nettandfonline.com A characteristic fragmentation of acyl glucuronides is the neutral loss of the glucuronic acid moiety (176.0321 Da), leading to a product ion corresponding to the protonated aglycone (the parent drug). currentseparations.comresearchgate.net Further fragmentation of this aglycone ion can provide additional structural confirmation. scirp.org For this compound, the fragmentation pathway would show a primary transition from the precursor ion (m/z 612.2665 for [M+H]⁺) to the product ion of protonated Valsartan (m/z 436.2343). scirp.orgtandfonline.com

Table 1: Predicted HRMS Fragmentation Data for this compound [M+H]⁺

Precursor Ion (m/z)Proposed FragmentFragment Ion (m/z)Description
612.2665[M+H]⁺612.2665Protonated molecule of this compound
612.2665[M+H - C₆H₈O₆]⁺436.2343Loss of glucuronic acid moiety, yielding protonated Valsartan
436.2343[Valsartan+H - H₂O]⁺418.2238Loss of water from the carboxylic acid group of Valsartan
436.2343[Valsartan+H - CO₂H₂]⁺390.2288Loss of the carboxylic acid group from Valsartan

Spectroscopic and Other Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

While HRMS provides compelling evidence for a metabolite's identity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation. researchgate.net It is particularly crucial for acyl glucuronides due to their tendency to undergo acyl migration, forming positional isomers (β-1,2, β-1,3, and β-1,4) that are often indistinguishable by mass spectrometry alone. currentseparations.comresearchgate.net

NMR can differentiate these isomers and confirm the exact site of glucuronidation. nih.gov The evaluation of the anomeric proton resonance of the 1-O-β-acyl glucuronide by ¹H NMR is a key indicator of its stability and can be used to monitor the rate of isomerization and hydrolysis. researchgate.net 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish correlations between the carbonyl carbon of the valsartan moiety and the anomeric proton of the glucuronic acid ring, confirming the ester linkage.

A significant challenge is obtaining sufficient quantities of the purified metabolite from in vitro or in vivo sources for NMR analysis. nih.gov However, using in vitro systems like liver microsomes can sometimes generate the necessary amounts for characterization. nih.gov

UV-Spectrophotometric Analysis

UV-Spectrophotometric analysis, often used as a detection method for High-Performance Liquid Chromatography (HPLC), is a simpler technique for quantification. Valsartan itself exhibits a characteristic UV absorption maximum (λmax) at approximately 250 nm in methanol. researchgate.netresearchgate.netresearchgate.net

The glucuronic acid moiety is not a significant chromophore and does not absorb strongly in the UV range. Consequently, the UV spectrum of this compound is expected to be very similar to that of the parent valsartan, with a λmax also around 250 nm. researchgate.netimpactfactor.orgajpaonline.com While not providing detailed structural information, its simplicity makes it useful for routine analysis and quantification in HPLC methods where the identity of the peak has already been confirmed by other means, such as mass spectrometry. science.gov

Table 2: UV Absorption Data for Valsartan

Solventλmax (nm)Concentration Range (µg/mL)Reference
Methanol25010-50 researchgate.netresearchgate.net
Methanol:Water (1:1)248.212-20 ajpaonline.com
1% w/v Sodium Acetate247.24-48 ajrconline.org

Method Development and Optimization Principles

Analytical Quality by Design (AQbD) Approaches

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing robust and reliable analytical methods. bioprocessonline.comwaters.com This methodology moves away from the traditional one-factor-at-a-time approach to a more holistic understanding of how various method parameters interact and affect method performance. nih.govnih.gov The application of AQbD is critical for methods intended to analyze complex and potentially unstable metabolites like this compound.

The AQbD process for an LC-MS method for this compound would involve:

Defining the Analytical Target Profile (ATP): Establishing the goals for the method, such as the required sensitivity (LLOQ), accuracy, precision, and the need to separate the analyte from its isomers and the parent drug. nih.gov

Identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the method's performance characteristics (e.g., peak resolution, retention time, peak area), while CMPs are the variables that can affect them (e.g., mobile phase pH, flow rate, % organic modifier, column temperature). nih.govresearchgate.net

Risk Assessment and Design of Experiments (DoE): Using statistical tools like factorial or Box-Behnken designs to systematically study the effects of CMPs on the CQAs. nih.govresearchgate.net

Establishing a Method Operable Design Region (MODR): Defining a multidimensional space where variations in CMPs will not significantly impact the method's performance, ensuring robustness. researchgate.net

This approach results in a well-understood, robust, and fit-for-purpose method that delivers consistent performance throughout its lifecycle. bioprocessonline.com

Optimization of Chromatographic and Detection Parameters

The successful analysis of this compound relies heavily on the optimization of both the chromatographic separation and the detector response. currentseparations.commdpi.com

Chromatographic Optimization:

Stationary Phase: Reversed-phase columns, particularly C18, are most commonly used for the separation of valsartan and its metabolites. nih.govnih.gov

Mobile Phase: A gradient elution is typically required to achieve separation of the polar acyl glucuronide from the less polar parent drug and potential impurities. currentseparations.comtandfonline.com The mobile phase usually consists of an aqueous component (water with a modifier) and an organic component (acetonitrile or methanol). tandfonline.comwaters.com Modifiers like formic acid or ammonium acetate are essential to control pH, improve peak shape, and enhance ionization efficiency for MS detection. currentseparations.comtandfonline.com

Flow Rate and Temperature: These parameters are optimized to balance analysis time with separation efficiency. A typical flow rate for a UHPLC system might be around 0.4 mL/min, with the column temperature maintained at approximately 40 °C to ensure reproducible retention times. tandfonline.com

Detection Parameter Optimization (LC-MS/MS):

Ionization Source: Electrospray ionization (ESI) is the standard source used. nih.gov Both positive and negative ion modes are evaluated, as acyl glucuronides can often be detected in both, though one may provide superior sensitivity. currentseparations.com

Source Parameters: Key parameters like ion spray voltage, source temperature, and nebulizing gas flows (GS1, GS2) are optimized to maximize the generation of the desired precursor ion and ensure its efficient transfer into the mass spectrometer. nih.gov

Compound Parameters: For tandem MS, parameters such as declustering potential (DP) and collision energy (CE) are carefully optimized for the specific transition of this compound to its product ion (e.g., the aglycone). nih.gov This ensures maximum sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode, which is often used for quantification. tandfonline.com

Table 3: Example of Optimized LC-MS/MS Parameters for Valsartan Metabolite Analysis

ParameterOptimized SettingPurposeReference
Chromatography
ColumnC18, 2.1 x 50 mm, 2.7 µmStandard reversed-phase separation tandfonline.com
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier for good peak shape & ionization tandfonline.com
Mobile Phase BAcetonitrileOrganic solvent for elution tandfonline.com
Flow Rate0.4 mL/minBalance of speed and resolution tandfonline.com
Column Temperature40 °CEnsures retention time reproducibility tandfonline.com
Mass Spectrometry
Ionization ModeNegative ESIOptimal signal for valsartan and metabolites tandfonline.com
Ion Spray Voltage-4500 VEfficient ion generation researchgate.net
Temperature550-600 °CPromotes desolvation researchgate.netnih.gov
Collision Energy (CE)Optimized per transitionInduces specific fragmentation for MRM nih.gov

Academic Significance of Acyl Glucuronides in Drug Metabolism Research

Acyl glucuronides, as a class of metabolites, hold considerable academic significance due to their chemical reactivity. researchgate.netnih.govnih.gov Unlike many other drug conjugates that are considered detoxification products, acyl glucuronides are chemically labile electrophiles. researchgate.netresearchgate.net This reactivity stems from their ester linkage, which makes them susceptible to several chemical reactions under physiological conditions. tandfonline.comresearchgate.net

Perhaps the most researched aspect of acyl glucuronides is their ability to covalently bind to nucleophilic sites on macromolecules, particularly proteins like human serum albumin. researchgate.netresearchgate.netnih.gov This binding can occur through different mechanisms, including direct transacylation or a Schiff base mechanism following acyl migration. researchgate.netnih.gov The formation of these drug-protein adducts has been hypothesized to be a potential trigger for immune-mediated idiosyncratic drug reactions in some cases. researchgate.netnih.gov Consequently, the stability, reactivity, and protein-binding propensity of acyl glucuronides are critical areas of investigation in preclinical drug development and toxicology. researchgate.netjst.go.jp

Contextualization of Valsartan Acyl Glucuronide Within Metabolite Research

Valsartan (B143634) acyl glucuronide serves as a relevant example within the broader study of acyl glucuronide metabolites. While specific, in-depth studies on the reactivity of valsartan acyl glucuronide are less prevalent in publicly available literature compared to some other drugs, its existence positions it within the ongoing scientific discussion about this class of metabolites. tandfonline.com

Research on similar compounds, such as telmisartan (B1682998), another angiotensin II receptor blocker, has shown that its acyl glucuronide exhibits high chemical stability and minimal covalent binding to human serum albumin. In contrast, studies on various non-steroidal anti-inflammatory drugs (NSAIDs) have detailed the significant reactivity and protein adduct formation of their respective acyl glucuronides. nih.gov The half-lives of acyl glucuronides in buffer solutions have been used as an index to classify drugs into "safe" or "warning" groups based on their reactivity. researchgate.netjst.go.jp

The study of valsartan's metabolites, including its acyl glucuronide, is important for a comprehensive understanding of its disposition. Comparative in vitro metabolic studies have shown that different animal species can produce varying profiles of valsartan metabolites. For instance, marmoset hepatocytes produce a metabolic profile more similar to humans than other non-rodent species, generating both the hydroxylated metabolite and glucuronide conjugates. tandfonline.com This highlights the importance of selecting appropriate animal models for preclinical studies. While research indicates that covalent binding is not a characteristic of valsartan itself, the potential reactivity of its acyl glucuronide metabolite remains a point of academic interest, aligning with the broader safety and metabolism research concerning all drugs that form these potentially reactive conjugates. washington.edu

An in-depth examination of this compound, a significant phase II metabolite of the angiotensin II receptor blocker, valsartan, reveals complex biochemical pathways. This article focuses exclusively on the metabolic formation, biosynthesis, and structural transformations of this compound.

Biochemical Interactions and Reactivity Mechanisms

Covalent Adduct Formation with Biological Macromolecules

Acyl glucuronides are electrophilic metabolites capable of reacting with nucleophilic residues on biological macromolecules, such as proteins, leading to the formation of covalent adducts. nih.gov This process is a key aspect of their biochemical activity and has been a subject of extensive research, particularly concerning its potential consequences. nih.govresearchgate.net The formation of these adducts is generally preceded by intramolecular rearrangement of the glucuronide molecule.

Mechanisms of Protein Acylation (Transacylation)

The primary mechanism by which valsartan (B143634) acyl glucuronide is thought to form covalent adducts with proteins is through protein acylation, a process facilitated by intramolecular rearrangement, also known as acyl migration or transacylation. nih.govnih.govrsc.org

The initially formed metabolite, the 1-β-O-acyl glucuronide, is an ester. At physiological pH, the acyl group can migrate from the C1 anomeric hydroxyl group of the glucuronic acid moiety to the adjacent hydroxyl groups at positions C2, C3, and C4. nih.govspringernature.com This intramolecular transacylation results in the formation of various positional isomers (e.g., 2-O-acyl, 3-O-acyl, and 4-O-acyl glucuronides).

These isomers are generally more stable but also more reactive as acylating agents than the original 1-β-O isomer. nih.gov The rearranged isomers can then react with nucleophilic functional groups on proteins, such as the ε-amino group of lysine residues or the thiol group of cysteine residues. nih.gov This reaction, known as transacylation, results in the formation of a stable amide or thioester bond, covalently linking the valsartan molecule to the protein while releasing the glucuronic acid moiety. The reactivity and rate of degradation of acyl glucuronides are influenced by their chemical structure, with electron-donating or withdrawing groups on the aglycone affecting the stability of the ester linkage. nih.govnih.govresearchgate.net

Table 1: Half-lives and Reaction Mechanisms of Model Acyl Glucuronides This table presents data for model compounds to illustrate the principles of acyl glucuronide reactivity, as specific kinetic data for Valsartan Acyl Glucuronide was not available in the reviewed literature.

Compound Class Example Half-life (t½) at pH 7.4 Primary Reaction Pathway
Phenylacetic Acid AGs Phenylacetic acid glucuronide 20 minutes Transacylation
Phenylacetic Acid AGs α-methyl-phenylacetic acid glucuronide (R-isomer) ~48 minutes Transacylation
Phenylacetic Acid AGs α-methyl-phenylacetic acid glucuronide (S-isomer) ~66 minutes Transacylation
Benzoic Acid AGs 4-nitrobenzoic acid glucuronide 0.9 hours Transacylation & Hydrolysis
Benzoic Acid AGs 4-propoxybenzoic acid glucuronide 106.6 hours Transacylation & Hydrolysis
Source:nih.govnih.govresearchgate.net

Mechanisms of Protein Glycation (Schiff-Base and Amadori Rearrangement)

The term "protein glycation" specifically refers to the non-enzymatic reaction between a reducing sugar and a protein's free amino group, which proceeds via the formation of a Schiff base and subsequent Amadori rearrangement to form a stable ketoamine. This is a distinct chemical process from the reactions involving acyl glucuronides.

However, acyl glucuronides can participate in reactions that share some mechanistic similarities, such as the formation of an imine (Schiff base). After acyl migration exposes the anomeric carbon (C1) of the glucuronic acid, this carbon becomes susceptible to nucleophilic attack. A lysine residue on a protein can attack this position, leading to the formation of an imine linkage between the protein and the glucuronic acid moiety, with the valsartan portion having been transferred elsewhere or released. liverpool.ac.uk This reaction pathway results in the "glycosylation" of the protein by the sugar part of the metabolite, rather than acylation by the drug part. liverpool.ac.uk

Unlike classical glycation, this process does not typically undergo an Amadori-type rearrangement. The reaction of acyl glucuronides with proteins can therefore lead to two main types of adducts:

Acylation Adducts: The valsartan moiety is covalently attached to the protein.

Glycosylation Adducts: The glucuronic acid moiety is covalently attached to the protein. liverpool.ac.uk

Stereoselective Adduct Formation Studies

Valsartan possesses a single chiral center, meaning its acyl glucuronide metabolite exists as diastereomers. Studies on other chiral drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs), have demonstrated that the formation of covalent adducts by their acyl glucuronides can be stereoselective. mdpi.comnih.govdntb.gov.ua

For instance, research has shown that the R- and S-isomers of certain NSAID acyl glucuronides exhibit different rates of covalent binding to proteins like human serum albumin and UDP-glucuronosyltransferases (UGTs). mdpi.com This stereoselectivity is often attributed to differences in the rate of acyl migration between the diastereomers or to stereospecific interactions at the protein binding site. nih.govresearchgate.net For example, the R-isomer of ketoprofen-AG was found to form significantly more covalent adducts with certain UGT isoforms than the S-isomer. mdpi.com While these findings establish a precedent for stereoselectivity in acyl glucuronide reactions, specific studies on the stereoselective adduct formation of this compound have not been prominently reported in the scientific literature.

Modulation of Enzyme and Transporter Activity

Beyond covalent adduct formation, this compound has the potential to interact with and modulate the function of key proteins involved in drug metabolism and transport.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2C8) by Acyl Glucuronides

While the parent drug valsartan is only a weak inhibitor of Cytochrome P450 enzymes, its acyl glucuronide metabolite belongs to a chemical class known to be potent inhibitors of specific CYP isoforms, most notably CYP2C8. doi.orgresearchgate.net

Acyl glucuronides from other drugs, such as gemfibrozil and clopidogrel, have been identified as strong, time-dependent inhibitors of CYP2C8. nih.govnih.gov The mechanism often involves the glucuronide metabolite binding to the active site of the enzyme. clinpgx.org In some cases, the enzyme may even metabolize the glucuronide, leading to a reactive intermediate that irreversibly inactivates the enzyme (mechanism-based inhibition). nih.govnih.gov For example, gemfibrozil acyl glucuronide is known to be a mechanism-based inactivator of CYP2C8. nih.gov Similarly, candesartan acyl-β-D-glucuronide was found to be a much stronger inhibitor of CYP2C8 than the parent drug, candesartan. doi.org

Given these precedents, it is plausible that this compound could also inhibit CYP2C8. However, direct in-vitro studies quantifying the inhibitory potential (e.g., IC₅₀ or Kᵢ values) of this compound against CYP2C8 are not widely available in the published literature.

Table 2: Inhibition of CYP2C8 by Acyl Glucuronide Metabolites of Various Drugs This table provides examples of known acyl glucuronide inhibitors of CYP2C8 to illustrate the potential interaction, as specific inhibitory data for this compound is not available.

Parent Drug Acyl Glucuronide Metabolite CYP2C8 Inhibition Type IC₅₀ / Kᵢ Value
Gemfibrozil Gemfibrozil Acyl Glucuronide Mechanism-Based -
Clopidogrel Clopidogrel Acyl Glucuronide Time-Dependent Kᵢ = 9.9 µM
Candesartan Candesartan Acyl-β-D-glucuronide Concentration-Dependent IC₅₀ = 18.9 µM
Source:doi.orgnih.govclinpgx.org

Interaction with Organic Anion Uptake Transporters (OATP1B1, OATP1B3, OAT3)

The disposition of valsartan is significantly influenced by hepatic uptake transporters. The parent drug is a known substrate for Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3, which are crucial for its entry into hepatocytes from the bloodstream. nih.govnih.govresearchgate.net Valsartan is also transported by the renal transporter OAT3. nih.gov

Glucuronide conjugates are often substrates for these same transporters. For example, OATP1B1 and OATP1B3 are known to transport various glucuronide metabolites. mdpi.commdpi.com Therefore, it is highly probable that this compound also interacts with these transporters, potentially as a substrate for uptake into the liver or as an inhibitor of the transport of other compounds.

Studies have shown that for valsartan, the contribution of OATP1B3 to hepatic uptake may be higher than that of OATP1B1. nih.govnih.gov Any interaction of this compound with these transporters could influence its own disposition as well as that of its parent drug or other co-administered drugs that are substrates for OATP1B1, OATP1B3, or OAT3. However, specific studies characterizing this compound as a substrate or inhibitor for these transporters are limited. Research on the structurally similar candesartan acyl-β-D-glucuronide found that it had minimal effects on OATP1B1 and OATP1B3 activity. doi.org

Table 3: Summary of Transporter Interactions for Valsartan

Transporter Interaction with Valsartan (Parent Drug) Postulated Interaction with this compound
OATP1B1 Substrate Potential Substrate/Inhibitor
OATP1B3 Substrate Potential Substrate/Inhibitor
OAT3 Substrate Potential Substrate/Inhibitor
Source:nih.govnih.govmdpi.com

Role in Efflux Transporter Systems (e.g., MRP2)

The multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is a crucial efflux transporter located on the apical membrane of polarized cells, such as those in the liver and kidney. solvobiotech.com Its primary function is to mediate the unidirectional, ATP-dependent transport of organic anions, particularly conjugated metabolites like glucuronides, into bile and urine. solvobiotech.com This process is a key step in the detoxification and elimination of xenobiotics. solvobiotech.com

The parent compound, valsartan, has been identified as a substrate for MRP2. nih.govnih.govresearchgate.net Studies have demonstrated that MRP2 is capable of transporting valsartan, contributing to its elimination. nih.gov The involvement of MRP2 in the biliary excretion of valsartan is a significant component of its hepatic clearance. researchgate.net Given that MRP2's substrate specificity is high for glucuronate conjugates, it is mechanistically consistent that this compound would also be a substrate for this transporter. solvobiotech.com The glucuronidation of valsartan renders it a more polar, anionic compound, fitting the profile of typical MRP2 substrates that are actively effluxed from cells.

Mechanistic Studies of Glucuronide-Mediated Interactions

Acyl glucuronides are a class of metabolites known for their chemical reactivity, which distinguishes them from many other phase II conjugates. researchgate.net This reactivity has been linked to adverse drug reactions, prompting detailed mechanistic investigations. nih.gov The ester linkage in the 1-O-β-acyl glucuronide is susceptible to intramolecular rearrangement (acyl migration) and intermolecular reactions with nucleophiles, which can lead to the formation of covalent adducts with proteins. researchgate.netresearchgate.net

Reactive Intermediate Trapping Studies (e.g., with Glutathione, Methoxylamine, Cysteine)

To understand and characterize the reactive intermediates formed from acyl glucuronides, trapping studies are employed. These experiments use nucleophilic trapping agents to intercept and form stable conjugates with the reactive species, which can then be identified and quantified.

Glutathione (GSH): As a key endogenous nucleophile, glutathione plays a significant role in detoxifying reactive electrophiles. mdpi.com In the context of acyl glucuronides, GSH can react with the metabolite to form stable thioester conjugates. This reaction is a critical method for assessing the potential for transacylation, a process where the acyl group of the glucuronide is transferred to a nucleophilic group on a protein. The formation of glutathione adducts in vitro is often considered an indicator of an acyl glucuronide's reactivity. mdpi.com

Methoxylamine: This agent is used to trap reactive intermediates that possess an aldehyde group. For acyl glucuronides, an aldehyde can be formed following acyl migration to other positions on the glucuronic acid moiety and subsequent ring-opening. The reaction with methoxylamine forms a stable oxime, providing evidence for the glycation pathway.

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile that can be used to trap reactive acyl glucuronides. researchgate.net Cysteine trapping assays, sometimes using a radiolabeled form like [³⁵S]Cysteine, offer a quantitative method to assess the reactivity of these metabolites. researchgate.net The formation of cysteine conjugates can serve as a surrogate for the potential of the acyl glucuronide to form covalent bonds with cysteine residues in proteins. researchgate.netnih.gov

While these trapping studies are established methods for evaluating the reactivity of the acyl glucuronide class of metabolites, specific studies detailing the trapping of this compound with glutathione, methoxylamine, or cysteine are not prominently available in published literature. The discussion of these mechanisms is based on the general reactivity patterns observed for this class of compounds.

Quantitative Reactivity Assessment Methodologies

Several in vitro methods have been developed to quantify the reactivity of acyl glucuronides, providing a means to rank and assess the potential risk of drug candidates early in the development process. semanticscholar.orgnih.gov These methodologies focus on measuring the inherent chemical instability and covalent binding potential of the metabolite.

Key methodologies include:

Half-life Determination: This involves monitoring the disappearance of the parent 1-O-β acyl glucuronide isomer over time in a buffered solution (e.g., phosphate buffer at pH 7.4). springernature.com The rate of degradation, which includes both hydrolysis and acyl migration, serves as a direct index of the compound's stability and reactivity. springernature.com

Acyl Migration Rate Assessment: This is a rapid assay that measures the rate of intramolecular rearrangement. nih.gov It has been shown to correlate well with half-life determination and can be performed without requiring a purified analytical standard of the metabolite. semanticscholar.org A migration rate exceeding 20% has been suggested as an indicator of higher reactivity. nih.gov

Covalent Binding to Protein: The potential for an acyl glucuronide to form stable adducts is assessed by incubating it with a model protein, such as human serum albumin. springernature.com After removing the unbound metabolite, the amount of covalently bound drug is quantified, typically by releasing the aglycone via alkaline hydrolysis. springernature.com

Trapping Agent Conjugate Quantification: As described previously, the formation of stable conjugates with trapping agents like [³⁵S]Cysteine can be quantified to provide a precise measure of reactivity. researchgate.net This method can effectively distinguish between compounds with different reactivity profiles. researchgate.net

These quantitative assays provide valuable data for structure-activity relationship studies aimed at mitigating the risks associated with reactive acyl glucuronide formation.

Table 1: Methodologies for Quantitative Reactivity Assessment of Acyl Glucuronides

Methodology Principle Measured Endpoint Significance
Half-life Determination The 1-O-β acyl glucuronide is incubated in a buffer at physiological pH, and its concentration is monitored over time via LC-MS/MS. springernature.com The time required for 50% of the initial 1-O-β isomer to degrade (t½). springernature.com Provides a direct measure of the overall chemical stability of the acyl glucuronide.
Acyl Migration Rate The rate of conversion from the 1-O-β isomer to its positional isomers is measured. nih.gov Percentage of migration over a set time period. nih.gov A rapid screening tool to rank compounds by reactivity without needing an authentic standard. semanticscholar.org
Covalent Binding Assay The acyl glucuronide is incubated with a protein (e.g., human serum albumin), followed by extensive washing and quantification of the bound drug. springernature.com Amount of aglycone released from the protein after alkaline hydrolysis. springernature.com Directly assesses the potential for the metabolite to form covalent adducts with biological macromolecules.
Cysteine Trapping Assay The acyl glucuronide is incubated with cysteine (often radiolabeled), and the formation of the resulting conjugate is quantified. researchgate.net The amount of cysteine-drug conjugate formed. researchgate.net A quantitative measure of reactivity towards a biologically relevant nucleophile.

Stability and Degradation Studies in Research Context

Intrinsic Chemical Stability Assessment

The inherent stability of valsartan (B143634) acyl glucuronide is influenced by several physicochemical factors, primarily pH, temperature, and the duration of exposure to specific conditions. Acyl glucuronides are known to be labile metabolites, and their rate of degradation is dependent on the molecular structure of the parent drug (aglycone), pH, and temperature. rsc.orgnih.gov

The pH of the surrounding medium is a critical determinant of the stability of acyl glucuronides. nih.gov These compounds undergo pH-dependent degradation through two main pathways: hydrolysis and intramolecular acyl migration. nih.gov While specific stability studies on valsartan acyl glucuronide are not extensively reported in the literature, its behavior can be inferred from the well-documented properties of this chemical class.

Generally, the degradation of acyl glucuronides is accelerated at neutral to alkaline pH. Under these conditions, the rate of intramolecular acyl migration, a key degradation pathway, increases significantly. nih.gov Conversely, in acidic conditions (typically below pH 4), the molecule is generally more stable.

Studies on the parent drug, valsartan, have shown that it is most stable in neutral and alkaline solutions (pH 6.8 and 12) but degrades significantly in acidic environments (pH 2). researchgate.netresearchgate.net However, this behavior of the parent drug should not be directly extrapolated to its acyl glucuronide metabolite, as the ester linkage in the glucuronide introduces a point of chemical instability that is highly susceptible to pH changes. Therefore, it is expected that this compound would exhibit its greatest stability at acidic pH and degrade more rapidly at physiological pH (7.4) and under alkaline conditions.

Table 1: Expected Influence of pH on this compound Stability

pH Range Expected Stability Predominant Degradation Pathways
Acidic (e.g., pH < 4) Higher Stability Slow Hydrolysis
Physiological (e.g., pH 7.4) Lower Stability Intramolecular Acyl Migration and Hydrolysis

The degradation of this compound is also dependent on temperature and time. As with most chemical reactions, an increase in temperature accelerates the rate of degradation. nih.gov Stability studies on the parent drug, valsartan, confirm its susceptibility to thermal degradation, with significant degradation observed at elevated temperatures such as 60°C, particularly under acidic or oxidative stress. thepharmajournal.comresearchgate.net

For this compound, it is anticipated that its degradation rate would increase with rising temperatures. This kinetic relationship is crucial for understanding its persistence in biological samples and for designing appropriate conditions for its analysis and storage. Long-term incubation at physiological temperature (37°C) would be expected to result in significant degradation.

Table 2: Factors Affecting Degradation Kinetics of this compound

Factor Impact Kinetic Profile
Time Increased degradation with longer exposure Degradation increases over time

| Temperature | Increased degradation rate at higher temperatures | Follows pseudo-first-order kinetics |

Pathways of In Vitro Degradation

The chemical reactivity of acyl glucuronides leads to their degradation through distinct in vitro pathways. researchgate.net For this compound, the primary routes of non-enzymatic degradation are hydrolytic cleavage and intramolecular acyl migration. nih.govacs.org

Hydrolysis is a fundamental degradation pathway for acyl glucuronides, involving the cleavage of the ester bond that links valsartan to the glucuronic acid moiety. researchgate.net This reaction regenerates the parent drug, valsartan (the aglycone), and D-glucuronic acid. nih.govacs.org The rate of hydrolysis is influenced by pH and temperature. While acyl migration is often the dominant pathway in buffered solutions at physiological pH, hydrolysis can become the major reaction in plasma. liverpool.ac.uk Studies on the parent drug have demonstrated its susceptibility to hydrolysis under forced degradation conditions, particularly in acidic solutions. scielo.bracgpubs.orgoaji.net For the acyl glucuronide metabolite, this hydrolytic pathway represents a form of reversible metabolism, as the active parent drug is released back into the system.

A defining characteristic of acyl glucuronides is their propensity to undergo intramolecular acyl migration. researchgate.netnih.gov This non-enzymatic rearrangement involves the transfer of the valsartan acyl group from its initial bonding position at the C-1 hydroxyl (anomeric carbon) of the glucuronic acid ring to the adjacent hydroxyl groups at the C-2, C-3, and C-4 positions. nih.govcurrentseparations.com

This process results in the formation of a complex mixture of positional isomers (2-O, 3-O, and 4-O-acyl glucuronides). nih.gov This migration is significant for several reasons:

The reaction is typically fastest at physiological and slightly alkaline pH.

The resulting isomers are structurally different from the original 1-O-β-glucuronide formed enzymatically.

These isomers are not substrates for the β-glucuronidase enzyme, which can only cleave the 1-O-β linkage. nih.gov

For this compound, this pathway is expected to be a major route of degradation under physiological conditions, leading to the formation of various valsartan glucuronide isomers.

Experimental Methodologies for Stability Determination

Investigating the stability and degradation of this compound requires specialized analytical techniques capable of separating and identifying the parent metabolite, its isomers, and its hydrolysis products. Standard protocols for assessing drug stability, such as those outlined by the International Conference on Harmonisation (ICH), are often adapted for metabolite studies. thepharmajournal.comnih.gov

Common experimental methodologies include:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the cornerstone techniques for stability studies. A stability-indicating chromatographic method is developed to separate the 1-O-β-acyl glucuronide from its degradation products (isomers and the parent valsartan). nih.govhrpub.org Quantification is typically performed using ultraviolet (UV) detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for the definitive identification of degradation products. currentseparations.com Mass spectrometry provides the molecular weights of the parent metabolite and its isomers, confirming their identity. Tandem MS (MS/MS) can further help in structural elucidation by analyzing fragmentation patterns. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the kinetics of acyl glucuronide degradation in real-time. nih.govacs.org It can distinguish between the different isomers and the hydrolysis product, allowing for the simultaneous determination of the rates of both acyl migration and hydrolysis without the need for chromatographic separation. nih.gov

Table 3: Overview of Experimental Methodologies for Stability Studies

Methodology Application in this compound Stability Key Information Provided
HPLC / UPLC Separation and quantification of the parent glucuronide and its degradation products. Purity of the metabolite, rate of degradation.
LC-MS / MS/MS Identification and structural confirmation of isomers and hydrolysis products. Molecular weight, structural information.

| NMR Spectroscopy | Detailed kinetic analysis of degradation pathways. | Rates of acyl migration vs. hydrolysis, isomer identification. |

Half-Life Determination in Various In Vitro Matrices (e.g., Buffer, Microsomes, Plasma)

The chemical instability of acyl glucuronides necessitates careful in vitro characterization to predict their in vivo disposition. The half-life of these metabolites can vary significantly depending on the experimental conditions.

Microsomes: Human liver microsomes are a common in vitro tool for studying drug metabolism. While they are primarily used to investigate the formation of metabolites, they can also be utilized to assess the stability of a compound in a complex biological environment. For acyl glucuronides, this matrix can contribute to both enzymatic and chemical degradation.

Plasma: The stability of acyl glucuronides in plasma is of particular interest as it reflects their persistence in systemic circulation. Plasma contains esterases that can catalyze the hydrolysis of acyl glucuronides back to the parent carboxylic acid. The stability of these metabolites in plasma is a crucial parameter for accurately assessing their potential for covalent binding to plasma proteins. A study comparing the stability of two structural analog acyl glucuronides found that differences in plasma stability, rather than formation or clearance, dictated their circulating levels in humans.

Below is a representative data table illustrating the type of information gathered in such stability studies for acyl glucuronides in general. Note that specific values for this compound are not available in the provided search results.

In Vitro MatrixParameter MeasuredGeneral Findings for Acyl Glucuronides
Phosphate Buffer (pH 7.4)Half-life (t½)Stability is pH-dependent; degradation occurs via hydrolysis and acyl migration.
Human Liver MicrosomesMetabolic StabilitySubject to both chemical degradation and potential enzymatic hydrolysis.
Human PlasmaHalf-life (t½)Degradation is often faster than in buffer due to the presence of esterases.

Isotope-Enabled Stability Assays (e.g., 18O-Incorporation)

Isotope-labeling techniques offer a sophisticated approach to studying the degradation pathways of acyl glucuronides. These methods can provide detailed mechanistic insights that are not achievable with conventional analytical techniques.

An innovative high-throughput assay for assessing acyl glucuronide stability utilizes the incorporation of ¹⁸O from [¹⁸O]water. This method is based on the principle that the rate of ¹⁸O-incorporation into the carboxylic acid moiety of the aglycone is related to the chemical stability of the acyl glucuronide. Metabolites with shorter migration half-lives tend to show a more rapid incorporation of the ¹⁸O isotope.

A key advantage of this assay is its simplified workflow, which does not require the chromatographic separation of the various isomers formed during acyl migration. This makes it particularly suitable for early-stage drug discovery, where rapid assessment of metabolite reactivity is crucial. Furthermore, the assay can be performed with acyl glucuronides generated in situ by human liver microsomes, eliminating the need for synthetic standards.

The data generated from such assays can be used to rank and classify carboxylic acid-containing drug candidates based on the reactivity of their acyl glucuronide metabolites. For instance, a higher percentage of ¹⁸O incorporation over a set incubation period would indicate a more reactive and less stable acyl glucuronide.

The following table illustrates the type of data that can be generated from an ¹⁸O-incorporation stability assay for a series of hypothetical acyl glucuronides.

Compound¹⁸O-Incorporation (%) after 24hInferred Stability
Acyl Glucuronide A5%High
Acyl Glucuronide B15%Moderate
Acyl Glucuronide C30%Low

While the reviewed literature describes the application of this ¹⁸O-labeling method to a range of acyl glucuronides, specific data on the ¹⁸O-incorporation rate for this compound was not found.

Synthetic and Preparative Research Methodologies for Valsartan Acyl Glucuronide

Chemical Synthesis Approaches for Acyl Glucuronides

The chemical synthesis of acyl glucuronides, including that of valsartan (B143634), presents a significant challenge due to the instability of the acyl linkage, which is susceptible to hydrolysis and intramolecular acyl migration. However, several strategies have been developed to overcome these hurdles and provide a reliable supply of these important metabolites for research purposes.

A common and effective method for the synthesis of 1β-acyl glucuronides involves the selective 1β-acylation of a suitably protected glucuronic acid derivative. acs.orgresearchgate.net One such approach utilizes allyl glucuronate as a key intermediate. In this method, the carboxylic acid of the aglycone, in this case, valsartan, is activated and then reacted with allyl glucuronate. The reaction is catalyzed by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitates the formation of the ester linkage with high stereoselectivity for the desired β-anomer. acs.orgresearchgate.net The final step involves a mild deprotection of the allyl group, typically using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger like morpholine, to yield the final Valsartan Acyl Glucuronide. acs.orgresearchgate.net

The table below outlines a generalized multi-step chemical synthesis approach applicable to this compound.

StepDescriptionKey Reagents and Conditions
1 Protection of Glucuronic Acid Protection of the carboxylic acid and hydroxyl groups of D-glucuronic acid, often as a methyl or allyl ester with acetyl or benzyl (B1604629) protecting groups.
2 Activation of Valsartan Conversion of the carboxylic acid group of valsartan to a more reactive species, such as an acid chloride or an activated ester.
3 Coupling Reaction Reaction of the activated valsartan with the protected glucuronic acid derivative in the presence of a coupling agent and a base.
4 Deprotection Removal of the protecting groups from the glucuronic acid moiety under mild conditions to avoid degradation of the acyl glucuronide product.
5 Purification Purification of the final this compound product using chromatographic techniques such as HPLC.

Enzymatic and Chemo-Enzymatic Biosynthesis for Research Standards

Enzymatic and chemo-enzymatic methods offer an alternative to chemical synthesis, often providing higher stereoselectivity and milder reaction conditions, which are beneficial for the synthesis of unstable metabolites like acyl glucuronides.

In Vitro Production using Human Liver Microsomes and Recombinant UGTs

In vitro incubation of a drug substance with human liver microsomes (HLMs) is a standard method to generate and identify metabolites. HLMs contain a rich complement of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. nih.govmdpi.com While valsartan is primarily cleared unchanged, and its main metabolite is the hydroxylated valeryl-4-hydroxy-valsartan, the potential for minor glucuronidation pathways exists. drugbank.com

For the targeted synthesis of this compound, specific recombinant human UGT isoforms expressed in cell lines can be employed. This approach allows for the identification of the specific UGT enzyme(s) responsible for the formation of the acyl glucuronide. Several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the formation of acyl glucuronides from carboxylic acid-containing drugs. nih.gov By incubating valsartan with a panel of recombinant UGTs in the presence of the necessary cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), the formation of this compound can be achieved and the responsible enzyme identified. nih.govresearchgate.net This method is particularly useful for producing small quantities of the metabolite for use as an analytical standard.

The following table summarizes the key UGT isoforms involved in the glucuronidation of carboxylic acids and their potential relevance to valsartan.

UGT IsoformSubstrate ClassPotential Relevance to this compound Synthesis
UGT2B7 Carboxylic acids (e.g., NSAIDs)A primary candidate for the enzymatic synthesis of this compound due to its broad substrate specificity for carboxylic acids. nih.gov
UGT1A3 Carboxylic acids, TetrazolesA potential candidate, as it is known to glucuronidate both carboxylic acids and the tetrazole moiety present in other sartan drugs. nih.govnih.gov
UGT1A9 Carboxylic acidsAnother significant isoform involved in the glucuronidation of acidic drugs, making it a candidate for valsartan glucuronidation. nih.gov

Microbial Biotransformation for Glucuronide Production

Microbial biotransformation is a powerful and cost-effective tool for the production of drug metabolites. nih.govhyphadiscovery.com Many microorganisms possess enzyme systems, such as glycosyltransferases, that can catalyze glucuronidation reactions. nih.gov This method can be particularly advantageous for producing larger quantities of metabolites that are difficult to synthesize chemically. hyphadiscovery.com

The process involves screening a diverse library of microorganisms for their ability to convert valsartan into its acyl glucuronide. Once a suitable strain is identified, the fermentation conditions can be optimized to maximize the yield of the desired metabolite. Microbial biotransformation has been successfully used to produce hydroxylated metabolites of valsartan and can be adapted for the production of the acyl glucuronide. nih.gov This technique is also beneficial for producing metabolites that result from sequential reactions, such as hydroxylation followed by glucuronidation. hyphadiscovery.com

Isotope Labeling for Mechanistic and Analytical Research

Isotope labeling is an indispensable technique in drug metabolism research. The incorporation of stable or radioactive isotopes into a drug molecule allows for its unambiguous detection and quantification in complex biological matrices, facilitating studies on absorption, distribution, metabolism, and excretion (ADME).

Application of Stable Isotopes (e.g., 13C, 2H, 15N)

The synthesis of stable isotope-labeled this compound is highly valuable for its use as an internal standard in quantitative bioanalytical assays using mass spectrometry. nih.govresearchgate.net The incorporation of isotopes such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N) into the valsartan molecule before its conjugation to glucuronic acid results in a labeled metabolite with a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte. symeres.comacs.org

The synthesis of a stable isotope-labeled this compound would typically involve starting with a labeled version of valsartan, which can then be subjected to the chemical or enzymatic synthesis methods described previously. The position of the isotopic label is chosen to be metabolically stable to prevent its loss during biotransformation.

The table below illustrates common stable isotopes and their application in the context of this compound research.

IsotopeCommon ApplicationExample for this compound
¹³C Mass spectrometry internal standards, NMR structural elucidationSynthesis of [¹³C₆]-Valsartan Acyl Glucuronide for use in quantitative LC-MS/MS assays.
²H (D) Mass spectrometry internal standards, Mechanistic studies (Kinetic Isotope Effect)Deuterated valsartan can be used to investigate the mechanism of its metabolism and as an internal standard.
¹⁵N Mass spectrometry internal standards, NMR structural elucidationLabeling the tetrazole ring of valsartan with ¹⁵N provides a stable marker for metabolic studies.

Use of Radioisotopes (e.g., 14C) in Metabolic Research

Radiolabeling with isotopes like carbon-14 (B1195169) (¹⁴C) is considered the gold standard for ADME studies, as it allows for the tracking of all drug-related material, including the parent drug and all of its metabolites. openmedscience.comopenmedscience.comnih.gov A human ADME study using ¹⁴C-labeled valsartan has been conducted and provided comprehensive data on its metabolic fate. sgs.com Although this study did not identify this compound as a major metabolite, the use of ¹⁴C-labeled valsartan would be the definitive method to investigate its potential formation, even at very low levels.

The synthesis of ¹⁴C-Valsartan Acyl Glucuronide for use as a reference standard in such studies would involve the chemical or enzymatic glucuronidation of ¹⁴C-labeled valsartan. This radiolabeled standard is essential for the accurate quantification of the metabolite in biological samples by allowing for the correlation of radioactivity with specific metabolite peaks in chromatographic analyses. openmedscience.comnih.gov

Advanced Research Applications and Future Directions

Development of Predictive In Vitro Models for Glucuronide Disposition

A significant challenge in drug development is the accurate prediction of a metabolite's behavior in humans based on preclinical data. For valsartan (B143634) acyl glucuronide, this necessitates the development of in vitro models that can reliably simulate its formation, transport, and potential for reactivity within a physiologically relevant context.

To better understand this interplay, researchers are moving towards more complex and integrated in vitro systems. Advanced models such as three-dimensional (3D) cell cultures and "organ-on-a-chip" (OoC) or microphysiological systems (MPS) are being developed to provide a more accurate representation of the in vivo environment. nih.govresearchgate.netnih.gov These systems can incorporate multiple cell types and feature microfluidic channels that mimic blood flow, allowing for a more dynamic and physiologically relevant assessment of metabolic and transport processes. oup.comnih.govufluidix.com For instance, a "Liver-Chip" can be used to evaluate the integrated processes of hepatic metabolism and transport, offering a more sensitive platform for hepatotoxicity risk assessment compared to traditional 2D cell cultures. consensus.appportlandpress.com The goal is to create in vitro surrogates that can more accurately predict in vivo toxicity and clinical drug performance by recapitulating physiological architecture and dynamics. nih.gov

Table 1: Comparison of In Vitro Models for Glucuronide Disposition

Model Type Description Advantages Limitations
2D Cell Culture Traditional monolayer of cells (e.g., hepatocytes) on a flat surface. Simple, high-throughput, cost-effective. Lacks 3D architecture, cell-cell interactions, and physiological flow; often rapid loss of metabolic function.
3D Spheroids Self-assembled aggregates of cells forming a 3D structure. Improved cell-cell interactions and metabolic function compared to 2D cultures. Can have limitations in nutrient and oxygen diffusion to the core of the spheroid.
Organ-on-a-Chip (OoC) Microfluidic devices containing living cells in a continuously perfused microenvironment that mimics organ-level physiology. oup.comnih.govufluidix.com Provides a dynamic microenvironment, allows for co-culture of different cell types, and can model organ-organ interactions. nih.govresearchgate.netnih.gov Technically complex, lower throughput than traditional models, and requires specialized equipment.

Assessing the reactivity of acyl glucuronides is crucial for predicting their potential to form covalent adducts with proteins. A significant hurdle in this assessment has been the need for chemically synthesized standards of the glucuronide metabolites, which can be a time-consuming and costly process. nih.gov To overcome this, in vitro methods that allow for the in situ generation of the acyl glucuronide followed by immediate reactivity assessment have been developed. nih.gov

These assays typically involve two phases performed sequentially in the same experiment. In the first phase, the parent drug (valsartan) is incubated with a source of UGT enzymes, such as human liver microsomes, to biosynthesize the acyl glucuronide. nih.gov In the second phase, a trapping agent or a target protein like human serum albumin is introduced to assess the reactivity of the newly formed glucuronide. nih.gov The rate of disappearance of the 1-O-β-acyl glucuronide or the extent of covalent binding to the protein can then be measured as an index of reactivity. nih.gov This approach eliminates the need for the synthesis and purification of the acyl glucuronide standard, making it more suitable for higher-throughput screening during early drug discovery. nih.govnih.gov An excellent correlation has been observed between the extent of covalent binding to albumin and the rate of aglycone appearance, providing a valuable in vitro scale of reactivity. nih.gov

Challenges in Mechanistic Elucidation and Translation

Despite advancements in in vitro modeling, significant challenges remain in fully understanding the mechanisms underlying the behavior of valsartan acyl glucuronide and in translating these findings to predict clinical outcomes accurately.

A fundamental gap in our understanding lies in the limited availability of high-resolution crystal structures for human UGT enzymes, particularly those belonging to the UGT1 family. nih.gov This lack of empirical structural data means that our knowledge of how valsartan binds to the active site of UGTs and how the resulting acyl glucuronide interacts with the enzyme is largely based on homology modeling and computational simulations. nih.govresearchgate.net While these models provide valuable insights, they are not a substitute for experimental structures. nih.gov The precise molecular interactions that govern substrate specificity and catalytic activity are therefore not fully elucidated. flinders.edu.au

Furthermore, even when crystal structures are available, interpreting the electron density for a bound ligand can be challenging, and the static picture provided by crystallography may not fully capture the dynamic nature of enzyme-ligand interactions. nih.govdundee.ac.ukbohrium.comresearchgate.net This uncertainty can hinder the rational design of molecules with a lower propensity for forming reactive metabolites.

Translating in vitro reactivity data for metabolites like this compound into a prediction of in vivo toxicity is fraught with complexity. nih.gov Living organisms are far more intricate than in vitro models, with a complex interplay between different organs and physiological factors that can influence the fate of a reactive metabolite. researchgate.net Several factors contribute to the difficulty in establishing a clear in vitro-in vivo correlation (IVIVC):

Dose and Exposure: The in vivo concentration of the acyl glucuronide at its site of action is a critical determinant of toxicity, and this is often difficult to predict from in vitro data.

Competing Pathways: In vivo, multiple metabolic and detoxification pathways can compete with the formation of reactive adducts, potentially mitigating the risk observed in simplified in vitro systems.

Biological Complexity: The immune response and other complex biological cascades that can be initiated by protein adducts are not fully replicated in current in vitro models. researchgate.net

While in vitro assays can rank compounds based on their chemical reactivity, the translation of these findings to predict clinical safety remains a significant challenge. nih.gov

Emerging Methodologies and Research Tools

To address the existing challenges, researchers are continuously developing and applying new methodologies and tools to study acyl glucuronides.

Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a cornerstone for the detection and characterization of acyl glucuronides and their isomers. nih.govresearchgate.netscispace.comcurrentseparations.com Novel MS-based approaches, including the use of chemical derivatization, are being developed to facilitate the structural elucidation of different types of glucuronides. nih.govresearchgate.net

Novel Trapping Agents: The use of trapping agents to capture and identify reactive metabolites is a common strategy. Research is ongoing to develop novel trapping agents with improved sensitivity and selectivity. nih.gov For example, bifunctional trapping agents that can simultaneously capture both "hard" and "soft" electrophiles are being investigated. researchgate.net Additionally, the development of fluorous trapping reagents aims to simplify the purification and enhance the MS detection of reactive metabolite adducts. rsc.org

Metabolomics Approaches: Untargeted metabolomics is emerging as a powerful tool to gain a comprehensive understanding of the metabolic changes induced by drugs like valsartan. mdpi.comnih.gov By analyzing the global metabolic profile in biological samples, researchers can identify not only the primary metabolites but also downstream biochemical perturbations, offering new insights into the drug's mechanism of action and potential off-target effects. mdpi.comnih.govresearchgate.netmdpi.com

Broader Academic Implications

The study of this compound extends beyond pharmaceutical risk assessment, contributing to broader fields such as environmental science and chemical biology.

Role in Plant Metabolism Research (e.g., "Green Liver Concept" for Xenobiotics)

Recent environmental research has focused on the fate of pharmaceuticals like Valsartan in ecosystems, particularly their uptake and metabolism by plants. This has led to the application of the "Green Liver Concept," which posits that plants can metabolize foreign compounds (xenobiotics) in a manner analogous to the human liver, utilizing Phase I and Phase II detoxification pathways. jku.at

Studies investigating the uptake of Valsartan in various plant species, including cress, peas, and maize, have confirmed this concept. jku.atjku.at When grown hydroponically in water containing Valsartan, the plants absorb the drug and metabolize it extensively. jku.atjku.at Analysis of the plant extracts revealed the presence of not only the parent Valsartan but also hydroxylated Phase I metabolites and numerous Phase II conjugates. jku.at These conjugates included species formed by the addition of glucose, malonic acid, and, significantly, glucuronic acid—the same conjugation pathway that produces this compound in humans. jku.at

This research demonstrates that glucuronidation is a relevant metabolic pathway for xenobiotics in plants and highlights the environmental fate of Valsartan. The detection of these metabolites in plants raises important questions about their potential entry into the food chain. jku.atjku.at

Future Research Avenues for Understanding Acyl Glucuronide Chemical Biology

Despite significant advances, the chemical biology of acyl glucuronides remains an active area of research with several key challenges. A primary goal is to improve the translation of in vitro findings to predict clinical outcomes, as the link between the chemical reactivity of an acyl glucuronide and actual idiosyncratic drug toxicity in humans is not yet fully understood. nih.govresearchgate.net

Future research is likely to focus on several key areas:

Causality of Protein Adducts: While it is known that reactive acyl glucuronides can form covalent adducts with proteins, more research is needed to establish a definitive causal link between these adducts and the initiation of an immune response or toxicity.

Improving Predictive Models: There is a continuing need to develop and refine in vitro models that more accurately reflect the complex in vivo environment and can better predict the potential for adverse drug reactions.

On-Target Activity of Metabolites: Research has shown that drug metabolites can sometimes possess their own pharmacological activity, which may differ from the parent compound. Future studies could explore whether this compound has any on-target or off-target biological activity. hyphadiscovery.com

Role of Oxidative Metabolites: The interplay between oxidation and glucuronidation can create multiple acyl glucuronide species from a single parent drug, potentially altering reactivity and biological effects. hyphadiscovery.com Understanding the formation and fate of these varied conjugates is a complex but important frontier.

By addressing these questions, the scientific community can build a more complete picture of the biological consequences of forming metabolites like this compound, ultimately leading to the design of safer and more effective medicines.

Q & A

Basic: What experimental methodologies are recommended to assess the bioactivation potential of valsartan acyl glucuronide in drug development?

Answer:
To evaluate bioactivation risks, researchers should:

  • Reactive Intermediate Trapping : Use glutathione (GSH) and methoxylamine to trap reactive intermediates formed during transacylation (bioactivation) and glycation pathways, respectively. Compounds forming GSH adducts in buffer are associated with higher toxicity risks .
  • UGT Phenotyping : Employ recombinant UDP-glucuronosyltransferase (UGT) isoforms to identify enzymes responsible for acyl glucuronide formation. For example, UGT1A3 and UGT2B7 are commonly implicated in glucuronidation of carboxylic acid drugs .
  • Acyl Migration Profiling : Monitor positional isomer formation via LC-MS to assess stability. A higher number of isomers correlates with increased reactivity .

Basic: How can researchers quantify this compound and its positional isomers in biological matrices?

Answer:

  • RP-HPLC with Fluorescence/UV Detection : Optimize chromatographic conditions (e.g., pH, column type) to resolve isomers. For example, Iriarte et al. (2006) validated an SPE-HPLC-UV method for valsartan and its metabolite in plasma .
  • LC-MS/MS : Use high-resolution mass spectrometry to differentiate isomers based on fragmentation patterns. Stable isotope-labeled internal standards improve quantification accuracy in complex matrices like urine or bile .

Basic: What experimental approaches are used to determine the chemical stability of this compound under physiological conditions?

Answer:

  • Buffer Incubation Studies : Incubate the metabolite in phosphate buffer (pH 7.4, 37°C) and monitor degradation via hydrolysis and transacylation using kinetic modeling (e.g., GEPASI software). Measure half-life (t1/2t_{1/2}) of the 1-β anomer, which correlates with protein adduct formation .
  • NMR Spectroscopy : Track real-time isomerization and hydrolysis by observing characteristic proton shifts of glucuronic acid anomers .

Advanced: How do computational models predict the degradation kinetics and transacylation propensity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate activation energies (ΔEΔE) for transacylation steps. For phenylacetic acid derivatives, a lower ΔEΔE correlates with faster degradation rates. Hydrogen bonding between the carboxylate and C4 hydroxyl stabilizes transition states in glucuronides, unlike glucosides .
  • Electrophilicity Index (ω) : Use quantum mechanical descriptors like ELUMOE_{\text{LUMO}} (energy of the lowest unoccupied molecular orbital) to predict nucleophilic displacement. ELUMOE_{\text{LUMO}} shows strong correlation (r2=0.90r^2 = 0.90) with degradation rates .

Advanced: What structural features influence the covalent binding potential of this compound to serum proteins?

Answer:

  • Carboxylate Charge : The charged carboxylate in glucuronides facilitates hydrogen bonding with lysine residues, increasing adduct formation compared to neutral glucosides .
  • Steric Effects : Bulky substituents (e.g., α-methyl groups) slow transacylation by hindering nucleophilic attack. For example, dimethyl-substituted analogs degrade 13× slower than unsubstituted analogs .
  • Hydrogen Bonding : Intramolecular hydrogen bonds in glucuronides (e.g., C4 hydroxyl-carboxylate interaction) stabilize transition states, enhancing reactivity .

Advanced: How does interconversion between valsartan and its acyl glucuronide affect pharmacokinetic (PK) modeling in renal impairment?

Answer:

  • Enterohepatic Recirculation : In renal impairment, reduced clearance prolongs systemic exposure. Use compartmental models to account for biliary excretion of the glucuronide, hydrolysis in the gut, and reabsorption of the aglycone .
  • Interconversion Rate Constants : Derive rate constants for hydrolysis and re-esterification using plasma and urine PK data from subjects with varying renal function. For tesaglitazar, interconversion accounted for 20–30% of total exposure in severe renal impairment .

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